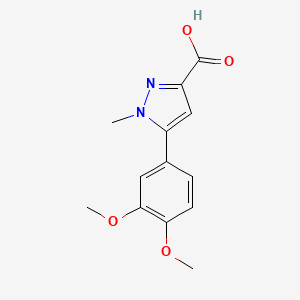

5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 3,4-dimethoxyphenyl substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. The 3,4-dimethoxyphenyl group is notable for its electron-donating properties, which may enhance solubility and influence biological interactions. Applications of such compounds span medicinal chemistry, including enzyme inhibition and antioxidant activity, as suggested by structurally related analogs in the evidence .

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-15-10(7-9(14-15)13(16)17)8-4-5-11(18-2)12(6-8)19-3/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOZKQRMQCFGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 1-methyl-3,4-dimethoxyphenyl-1,3-diketone can be used as the starting material.

Substitution Reaction: The 3,4-dimethoxyphenyl group is introduced via a substitution reaction, where the appropriate phenyl derivative reacts with the pyrazole ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, or reduced aromatic compounds.

Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound’s derivatives might be investigated for their pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazole-3-carboxylic acid derivatives include substitutions on the pyrazole nitrogen (1-position) and the aryl group at the 5-position. Below is a comparative analysis:

*Estimated based on molecular formula C₁₃H₁₄N₂O₄.

Key Observations:

- 5-Position Substitution : 3,4-Dimethoxyphenyl provides electron-rich aromaticity, favoring π-π interactions in enzyme binding. In contrast, 4-chlorophenyl (4b) introduces electron-withdrawing effects, which may alter solubility and reactivity .

- Polarity : The dihydroxyphenyl analog () is more polar than the dimethoxy derivative, suggesting divergent solubility profiles .

Antioxidant and Enzyme Inhibition

- Antioxidant Capacity : Curcumin analogs with 3,4-dimethoxybenzylidene groups (e.g., compound 3e in ) exhibit potent free radical scavenging (IC₅₀ ~5 µM), attributed to methoxy groups stabilizing radical intermediates . The target compound’s dimethoxyphenyl group may confer similar activity.

- ACE Inhibition: Compound 3d (), bearing 4-hydroxy-3-methoxyphenyl groups, shows ACE inhibition (IC₅₀ ~8 µM). The target compound’s lack of phenolic -OH may reduce this activity but enhance metabolic stability .

- Tyrosinase Inhibition : Derivatives with 3,4-dimethoxyphenyl (e.g., 2e and 3e in ) inhibit tyrosinase (IC₅₀ ~10–15 µM), suggesting the substituent’s role in metal chelation .

Antitumor Activity

- In , replacing thiophene with 3,4-dimethoxyphenyl in cyclohepta[b]thiophene analogs (compound 8b) reduced activity against MCF-7 and HepG2 cells. This highlights context-dependent efficacy, possibly due to altered cellular uptake or target binding .

Biological Activity

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1175962-10-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms through which it exerts its effects.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- CAS Number : 1175962-10-3

- Purity : Minimum 95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate arylhydrazines with substituted carbonyl compounds, leading to the formation of the pyrazole ring followed by carboxylation at the 3-position.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit notable anticancer activities. Specifically, this compound has shown effectiveness against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 10.5 | |

| Liver Cancer | HepG2 | 8.0 | |

| Colorectal Cancer | HCT116 | 12.0 | |

| Lung Cancer | A549 | 15.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including the modulation of p53 and NF-kB pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Inhibition (%) at 10 µM | Standard Drug (Dexamethasone) Inhibition (%) |

|---|---|---|

| TNF-α | 61% | 76% |

| IL-6 | 76% | 86% |

These findings suggest that the compound may serve as a promising candidate for treating inflammatory diseases .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this pyrazole derivative. It has shown activity against several bacterial strains:

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 17 |

| Pseudomonas aeruginosa | 14 |

The presence of the methoxy groups on the phenyl ring is believed to enhance its interaction with microbial cell membranes .

Case Studies and Research Findings

Several case studies have highlighted the biological significance of pyrazole derivatives, including:

- In Vivo Studies : Animal models have demonstrated that administration of this compound resulted in reduced tumor sizes in xenograft models.

- Molecular Docking Studies : Computational analyses indicate a strong binding affinity for targets involved in cancer progression, suggesting a rational basis for its observed biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.